Cas no 90-80-2 (D-(+)-Glucono-1,5-lactone)

D-(+)-Glucono-1,5-lactone (GDL) is a cyclic ester of gluconic acid, widely used as a mild acidulant in food, pharmaceutical, and chemical applications. Its key advantage lies in its gradual hydrolysis in aqueous solutions, releasing gluconic acid to provide controlled acidity without rapid pH drops. This property makes it ideal for applications requiring delayed acid release, such as tofu coagulation, baked goods, and dairy products. GDL is also valued for its high purity, stability, and biocompatibility, making it suitable for biomedical and industrial processes. Its non-toxic and biodegradable nature further enhances its utility in environmentally sensitive applications.
D-(+)-Glucono-1,5-lactone structure
D-(+)-Glucono-1,5-lactone structure
Product Name:D-(+)-Glucono-1,5-lactone
CAS No:90-80-2
MF:C6H10O6
MW:178.140002727509
MDL:MFCD00006647
CID:34574
PubChem ID:7027
Update Time:2025-09-11

D-(+)-Glucono-1,5-lactone Chemical and Physical Properties

Names and Identifiers

    • (3R,4S,5S,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-one
    • D(+)-DEXTRONIC ACID DELTA-LACTONE
    • DELTA-GLUCONOLACTONE
    • DELTA-GLUCURONOLACTONE
    • D(+)-GLUCONIC ACID DELTA-LACTONE
    • D-GLUCONIC ACID DELTA-LACTONE
    • D-GLUCONIC ACID-D-LACTONE
    • D-GLUCONIC ACID LACTONE
    • D-GLUCONLACTONE
    • D-(+)-GLUCONO-1,5-LACTONE
    • D-GLUCONO-1,5-LACTONE
    • D-(+)-GLUCONO-DELTA-LACTONE
    • D-GLUCONO DELTA-LACTONE
    • D-GLUCONO-D-LACTONE
    • GDL
    • GLUCONIC ACID, ANHYDRIDE
    • GLUCONIC ACID DELTA-LACTONE
    • GLUCONIC ACID D-LACTONE, D-(+)-
    • GLUCONIC ANHYDRIDE
    • GLUCONIC-D-LACTONE
    • D-(+)-Gluconic acid δ-lactone
    • (3R,4S,5S,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)-tetrahydro-2H-pyran-2-one
    • D-Glucono-1,5-lactone See G413300
    • D-Glucono-1,5-lactone See G417475
    • GLUCONIC ACID d-LACTONE, D-(+)-(RG)
    • δ-Gluconolactone
    • Glucolactone
    • Glucurolactone
    • D-(+)-Dextronic acid δ-lactone
    • Glucono delta-lactone
    • Gluconic Acid δ-Lactone
    • 1,5-Gluconolactone
    • D-Aldonolactone
    • D-Glucono-delta-lactone
    • Gluconic acid lactone
    • Gluconic lactone
    • ,D-(+)-Gluconic acid δ-lactone
    • Gluconic Acid Anhydride
    • gluconolactone
    • D-Gluconolactone
    • 1,5-D-Gluconolactone
    • Glucono delta lactone
    • Gluconic delta-lactone
    • delta-D-Gluconolactone
    • D-delta-Gluconolactone
    • Deltagluconolactone
    • D-Gluconic delta-lactone
    • Glucarolactone
    • D-Aldonolac
    • Glucono-Delta -Lactone
    • Gluconic acid lactone (6CI)
    • Gluconic acid, lactone, D- (7CI)
    • Gluconic acid, δ-lactone, D- (8CI)
    • (3R,4S,5S,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-one
    • D-(+)-Glucono-δ-lactone
    • D-(+)-Glucose δ-lactone
    • D-Gluconic acid 1,5-lactone
    • D-Glucono-δ-lactone
    • E 575
    • Fujiglucon
    • Glucono-δ-lactone
    • Lysactone
    • Riken Lactone
    • NSC-758238
    • WQ29KQ9POT
    • Gluconolactone [USP]
    • DS-4779
    • Glucono 1,5-lactone
    • BDBM50366565
    • GLUCONOLACTONE [HSDB]
    • EINECS 202-016-5
    • d-Gluconic acid .delta.-lactone
    • NS00074107
    • Q114174
    • NSC 34393
    • GLUCONOLACTONE [ORANGE BOOK]
    • D-(+)-Gluconic acid delta-lactone, >=99.0%
    • D-Gluconic acid-1,5-lactone
    • 4253-68-3
    • .delta.-Gluconolactone
    • delta-Gluconic acid delta-lactone
    • 3,4,5-Trihydroxy-6-hydroxymethyl-tetrahydro-pyran-2-one
    • delta-(+)-Gluconic acid-delta lactone
    • AC-13150
    • DTXCID406549
    • NCGC00095002-01
    • GLUCONOLACTONE [USP-RS]
    • D-(+)-Gluconic acid delta-lactone
    • INS-575
    • CHEMBL1200829
    • DTXSID0026549
    • Gluconic acid, delta-lactone, D-
    • NSC-34393
    • delta-delta-Gluconolactone
    • D-(+)-Gluconic acid d-lactone
    • NCGC00344522-01
    • GLUCONOLACTONE (USP-RS)
    • GLUCONOLACTONE (II)
    • glucono-1,5-lactone
    • W-100325
    • D-(+)-Gluconic acid
    • EC 202-016-5
    • GLUCONOLACTONE [II]
    • d-gluconic acid d-lactone
    • CS-M3768
    • AI3-19578
    • GLUCONOLACTONE [USP MONOGRAPH]
    • delta-Gluconic acid 1,5-lactone
    • Gluconolactone, meets USP testing specifications
    • CHEBI:16217
    • D-(+)-Gluconic acid delta-lactone, analytical standard
    • delta-Glucono-1,5-lactone
    • beta-Glucono-1,5-lactone
    • RENACIDIN COMPONENT GLUCONOLACTONE
    • GLUCONO DELTA-LACTONE [FCC]
    • GLUCONOLACTONE [MI]
    • Gluconate, lactone
    • bmse000230
    • GLUCONOLACTONE COMPONENT OF RENACIDIN
    • GLUCONO-DELTA-LACTONE [VANDF]
    • E575
    • P19765
    • 3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-one
    • 90-80-2
    • Glucono .delta. lactone
    • GLUCONOLACTONE (USP MONOGRAPH)
    • Tox21_111383_1
    • (3S,4R,5R,6S)-3,4,5-TRIHYDROXY-6-(HYDROXYMETHYL)TETRAHYDRO-2H-PYRAN-2-ONE; GLUCONOLACTONE
    • (3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)-tetrahydropyran-2-one
    • EN300-97037
    • D-glucono1,5-lactone
    • LGC
    • 1335-57-5
    • GLUCONO DELTA LACTONE(O'Neil, M.J. (ed.). The Merck Index-An Encyclopedia of Chemicals, Drugs, and Biologicals. 13th Edition, Whitehouse Station, NJ: Merck and Co., Inc., 2001., p. 793)
    • E-575
    • A88519CB-A562-4C9C-B925-0A6B1701F841
    • CAS-90-80-2
    • NCGC00257983-01
    • DB04564
    • gluconolactones
    • D-(+)-Gluconic acid-delta lactone
    • SCHEMBL15320
    • Tox21_200429
    • GLUCONOLACTONE [MART.]
    • CHEBI:24267
    • D-Gluconic acid-delta-lactone
    • AKOS016843888
    • delta gluconolactone
    • D-Gluconic acid, .delta.-lactone
    • GLUCONOLACTONE [WHO-DD]
    • (3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-one
    • delta-Gluconic acid-1,5-lactone
    • delta-Aldonolactone
    • C00198
    • Gluconolactone (USP)
    • HSDB 488
    • D-(+)-Dextronic acid delta-lactone
    • delta-Gluconic delta-lactone
    • delta-Gluconic acid-delta-lactone
    • A-lactone
    • G0039
    • 1,2,3,4,5-Pentahydroxycaproic acid delta-lactone
    • delta-Gluconic acid d-lactone
    • D(+)-Gluconic acid gamma-lactone
    • 135820-79-0
    • UNII-WQ29KQ9POT
    • Z1255427181
    • D-threo-Aldono-1,5-lactone
    • .delta.-D-Gluconolactone
    • Gluconolactone, United States Pharmacopeia (USP) Reference Standard
    • D04332
    • INS NO.575
    • GLUCONOLACTONE (MART.)
    • Tox21_111383
    • glucono-delta-lactone
    • gluconic acid d-lactone
    • (3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-one (non-preferred name)
    • delta-Gluconic acid lactone
    • gamma-Gluconolactone
    • 1,5-delta-Gluconolactone
    • Glucono .delta.-lactone
    • Glucono gamma-lactone
    • MFCD00006647
    • delta-(+)-Gluconic acid d-lactone
    • NSC34393
    • D-GLUCONIC ACID DELTA-LACTONE(O'Neil, M.J. (ed.). The Merck Index-An Encyclopedia of Chemicals, Drugs, and Biologicals. 13th Edition, Whitehouse Station, NJ: Merck and Co., Inc., 2001., p. 793)
    • SMR001306715
    • MLS002207105
    • delta-Glucono-delta-lactone
    • HY-I0301
    • D-(+)-Glucono-1,5-lactone
    • MDL: MFCD00006647
    • Inchi: 1S/C6H10O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-5,7-10H,1H2/t2-,3-,4+,5-/m1/s1
    • InChI Key: PHOQVHQSTUBQQK-SQOUGZDYSA-N
    • SMILES: C([C@H]1OC(=O)[C@H](O)[C@@H](O)[C@@H]1O)O
    • BRN: 83286

Computed Properties

  • Exact Mass: 178.04800
  • Monoisotopic Mass: 178.048
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 181
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 4
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Functional 3D Acceptor Count: 5
  • isomeric RMSD: 0.6
  • CID conformational isomer Count: 5
  • Topological Polar Surface Area: 107
  • XLogP3: -2
  • Surface Charge: 0
  • Functional 3D Donor Count: 4
  • Functional 3D ring Count: 1
  • Rotatable Bond Count: 2
  • Topological Polar Surface Area: 107

Experimental Properties

  • Color/Form: White crystalline powder
  • Density: 0.6
  • Melting Point: 160 °C (dec.) (lit.)
  • Boiling Point: 446.4°C at 760 mmHg
  • Flash Point: 192.3±20.3 °C
  • Refractive Index: 63.5 ° (C=10, H2O)
  • PH: 3.6 (10g/l, H2O, 20℃)
  • Solubility: 590g/l Hydrolysis
  • Water Partition Coefficient: 500G/L(20ºC)
  • PSA: 107.22000
  • LogP: -3.01320
  • Flash Point: 192.3 ℃
  • Merck: 4457
  • Specific Rotation: 65º(C=1,H2O)
  • Solubility: Soluble in water, slowly hydrolyzed, slightly soluble in ethanol, insoluble in ether
  • Sensitiveness: Sensitive to humidity; Sensitive to light
  • Vapor Pressure: 0.0±2.4 mmHg at 25°C

D-(+)-Glucono-1,5-lactone Security Information

D-(+)-Glucono-1,5-lactone Customs Data

  • Customs Data:

    China Customs Code:

    2932999099

    Overview:

    2932999099. Other heterocyclic compounds containing only oxygen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2932999099. other heterocyclic compounds with oxygen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

D-(+)-Glucono-1,5-lactone Pricemore >>

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D-(+)-Glucono-1,5-lactone Production Method

Production Method 1

Reaction Conditions
1.1R:48 h, 120°C
Reference
Synthesis of Modified Lignin as an Antiplasticizer for Strengthening Poly(vinyl alcohol)-Lignin Interactions toward Quality Gel-Spun Fibers
By Lin, Jiaxian et al, ACS Applied Polymer Materials, 2022, 4(3), 1595-1607

Production Method 2

Reaction Conditions
1.1R:
Reference
A novel biosensor with the use of polypyrrole-poly(sodium-4-styrenesulphonate) as a dopant in the determination of glucose
By Cete, Servet et al, Chemical Papers, 2020, 74(3), 799-808

Production Method 3

Reaction Conditions
1.1R:O2
Reference
Proton-ELISA: Electrochemical immunoassay on a dual-gated ISFET array
By Juang, Duane S. et al, Biosensors & Bioelectronics, 2018, 117, 175-182

Production Method 4

Reaction Conditions
1.1R:O2, C:9001-37-0
Reference
Covalent attachment of enzymes to paper fibers for paper-based analytical devices
By Boehm, Alexander et al, Frontiers in Chemistry (Lausanne, 2018, 6, 214/1-214/10

Production Method 5

Reaction Conditions
1.1R:H2SO4, S:H2O
2.1
3.1R:H2SO4, S:H2O
Reference
Potato starch-derived almond-shaped carbon nanoparticles for non enzymatic detection of sucrose
By Das, Soma and Saha, Mitali, Xinxing Tan Cailiao, 2015, 30(3), 244-251

Production Method 6

Reaction Conditions
1.1 Reagents: Naphthalene Solvents: Cyclohexanone ;  45 °C; 16 h, 45 °C
1.2 Solvents: Acetone
Reference
δ-Galactonolactone: synthesis, isolation, and comparative structure and stability analysis of an elusive sugar derivative
Bierenstiel, Matthias; Schlaf, Marcel, European Journal of Organic Chemistry, 2004, (7), 1474-1481

Production Method 7

Reaction Conditions
1.1C:75578-61-9, C:Carbon
Reference
Polymer-Based Conductive Nanocomposites for the Development of Bioanodes Using Membrane-Bound Enzyme Systems of Bacteria Gluconobacter oxydans in Biofuel Cells
By Fedina, Veronika et al, Polymers (Basel, 2023, 15(5), 1296

Production Method 8

Reaction Conditions
1.1R:NaOH, C:Au, C:Cu2O, S:H2O
Reference
In-situ construction of Au/Cu2O nanowire arrays for sensitive glucose sensing
By Wei, Chenhuinan et al, Talanta, 2023, 254, 124194

Production Method 9

Reaction Conditions
1.1S:THF, rt; 1 h, 50°C
2.1S:DMF, 36 h, rt
3.1R:HBr, R:F3CCO2H, S:AcOH, 1 h, 0°C
3.2R:NaHCO3, S:H2O, pH 7
3.3R:Et3N, S:DMSO, 48 h, 50°C
Reference
Biomimetic Glycopolypeptide Hydrogels with Tunable Adhesion and Microporous Structure for Fast Hemostasis and Highly Efficient Wound Healing
By Teng, Lin et al, Advanced Functional Materials, 2021, 31(43), 2105628

Production Method 10

Reaction Conditions
1.1R:NaOH, C:12016-86-3, S:H2O, 15 d, rt
Reference
A highly selective enzyme-free amperometric detection of glucose using perovskite-type lanthanum cobaltite (LaCoO3)
By Tamilalagan, Elayappan et al, Journal of the Electrochemical Society, 2021, 168(8), 086501

Production Method 11

Reaction Conditions
1.1R:O2, R:C:9001-37-0, C:Peroxidase, S:H2O, S:(CH2OH)2, rt
Reference
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By Li, Shangsong et al, ACS Applied Materials & Interfaces, 2022, 14(8), 10856-10874

Production Method 12

Reaction Conditions
1.1R:Codehydrase I, C:9028-53-9
Reference
A coupled enzymatic reaction of tyrosinase and glucose dehydrogenase for the production of hydroxytyrosol
By Deri-Zenaty, Batel et al, Applied Microbiology and Biotechnology, 2020, 104(11), 4945-4955

Production Method 13

Reaction Conditions
1.1R:H2O2, C:Au, S:H2O, 10 min, 120°C, 5 bar
Reference
Microwave-assisted base-free oxidation of glucose on gold nanoparticle catalysts
By Rautiainen, Sari et al, Catalysis Communications, 2016, 74, 115-118

Production Method 14

Reaction Conditions
1.1 Reagents: Oxalic acid Solvents: Water
1.2 Reagents: Ethanol Solvents: Water
Reference
Process for preparation of δ-gluconolactone from calcium gluconate using microquantities of a solvent as co-inductor of crystallization
, Brazil, , ,

Production Method 15

Reaction Conditions
1.1 Solvents: 1,4-Dioxane ,  Water ;  1 min, heated; 1 min, heated
Reference
MAOS of D-Gluconic Acid, D-Glucono-1,4- and 1,5-Lactones, Esters, Hydrazides, and Benzimidazoles Thereof
El Ashry, E. S. H.; Awad, L. F.; Abdel Hamid, H.; Atta, A. I., Journal of Carbohydrate Chemistry, 2007, 26, 329-338

Production Method 16

Reaction Conditions
1.1 Solvents: Water ;  < 45 °C
Reference
Synthesis of D-glucose acid-δ-lactone by ultrasonic method
Wang, Li-yan; Fan, Lin-lin; Sun, Zhu; Xing, Feng-lan; Zhao, Bing, Huaxue Shijie, 2013, 54(5), 305-307

Production Method 17

Reaction Conditions
1.1 Reagents: Trifluoroacetic acid ,  Hydrogen bromide Solvents: Acetic acid ;  1 h, 0 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  pH 7
1.3 Reagents: Triethylamine Solvents: Dimethyl sulfoxide ;  48 h, 50 °C
Reference
Biomimetic Glycopolypeptide Hydrogels with Tunable Adhesion and Microporous Structure for Fast Hemostasis and Highly Efficient Wound Healing
Teng, Lin; Shao, Zhengwei; Bai, Qian; Zhang, Xueliang; He, Yu-Shi; et al, Advanced Functional Materials, 2021, 31(43),

D-(+)-Glucono-1,5-lactone Raw materials

D-(+)-Glucono-1,5-lactone Preparation Products

D-(+)-Glucono-1,5-lactone Suppliers

Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
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(CAS:90-80-2)Glucono-δ-Lactone
Order Number:LE18345;LE5946;LE25939533
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:19
Price ($):discuss personally
Email:18501500038@163.com
NewCan Biotech Limited
Gold Member
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(CAS:90-80-2)D-(+)-Glucono-1,5-lactone
Order Number:NC34736
Stock Status:
Quantity:10g
Purity:97%
Pricing Information Last Updated:Friday, 18 July 2025 16:01
Price ($):Price inquiry
Email:sales@newcanbio.com
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:90-80-2)D-(+)-Glucono-1,5-lactone
Order Number:sfd10332
Stock Status:in Stock
Quantity:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:35
Price ($):discuss personally
Email:sales2@senfeida.com

D-(+)-Glucono-1,5-lactone Spectrogram

1H NMR Varian Water
1H NMR
GC-MS
GC-MS
13C NMR Bruker Water
13C NMR

Additional information on D-(+)-Glucono-1,5-lactone

Recent Advances in the Application of D-(+)-Glucono-1,5-lactone (CAS 90-80-2) in Chemical Biology and Pharmaceutical Research

D-(+)-Glucono-1,5-lactone (CAS 90-80-2), a cyclic ester of gluconic acid, has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound, known for its role as a precursor in the synthesis of various bioactive molecules, has been the subject of numerous studies exploring its potential in drug delivery, enzyme inhibition, and biocompatible material development. The latest research highlights its unique properties, including its ability to modulate pH in biological systems and its role as a chiral building block in asymmetric synthesis.

Recent studies have focused on the use of D-(+)-Glucono-1,5-lactone in the development of pH-responsive drug delivery systems. Researchers have demonstrated its efficacy in creating hydrogels that release therapeutic agents in a controlled manner under specific physiological conditions. For instance, a 2023 study published in the Journal of Controlled Release detailed the synthesis of a novel hydrogel incorporating D-(+)-Glucono-1,5-lactone, which exhibited enhanced stability and responsiveness to tumor microenvironments, making it a promising candidate for targeted cancer therapy.

In addition to its applications in drug delivery, D-(+)-Glucono-1,5-lactone has been investigated for its role in enzyme inhibition. A recent study in Bioorganic & Medicinal Chemistry Letters reported the compound's ability to selectively inhibit glycosidases, enzymes involved in carbohydrate metabolism. This finding opens new avenues for the development of therapeutics targeting metabolic disorders such as diabetes and lysosomal storage diseases. The study utilized molecular docking and kinetic assays to elucidate the mechanism of inhibition, providing valuable insights for future drug design.

The compound's chiral nature has also been exploited in asymmetric synthesis, where it serves as a key intermediate for the production of enantiomerically pure pharmaceuticals. A 2024 publication in Organic Letters described a novel catalytic system that leverages D-(+)-Glucono-1,5-lactone to achieve high enantioselectivity in the synthesis of β-lactam antibiotics. This advancement underscores the compound's potential in streamlining the production of complex molecules with high stereochemical fidelity.

Beyond its pharmaceutical applications, D-(+)-Glucono-1,5-lactone has been explored for its use in biocompatible materials. Researchers have developed biodegradable polymers incorporating the compound, which exhibit favorable mechanical properties and compatibility with biological tissues. These materials hold promise for applications in tissue engineering and medical implants, as highlighted in a recent Biomaterials Science article. The study demonstrated the polymer's ability to support cell adhesion and proliferation, making it a viable option for regenerative medicine.

In conclusion, the latest research on D-(+)-Glucono-1,5-lactone (CAS 90-80-2) underscores its multifaceted role in chemical biology and pharmaceutical science. From drug delivery and enzyme inhibition to asymmetric synthesis and biocompatible materials, this compound continues to inspire innovative applications. Future studies are expected to further explore its potential, particularly in the context of personalized medicine and sustainable chemistry. As the field advances, D-(+)-Glucono-1,5-lactone is poised to remain a cornerstone of interdisciplinary research in the life sciences.

Recommended suppliers
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:90-80-2)Glucono-δ-Lactone
LE18345;LE5946;LE25939533
Purity:99%/99%/99%
Quantity:25KG,200KG,1000KG/25KG,200KG,1000KG/25KG,200KG,1000KG
Price ($):Inquiry/Inquiry/Inquiry
Email
NewCan Biotech Limited
(CAS:90-80-2)D-(+)-Glucono-1,5-lactone
NC34736
Purity:97%
Quantity:10g
Price ($):Inquiry
Email